

Spinacetin: A Technical Guide to its Discovery, History, and Biological Activity

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Compound of Interest

Compound Name: *Spinacetin*

Cat. No.: *B1623641*

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Abstract

Spinacetin, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its notable anti-inflammatory and potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, history, and biological activity of **spinacetin**. It details the compound's origins, its modulatory effects on key inflammatory signaling pathways, and provides established experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related fields.

Introduction

Spinacetin, chemically known as 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one, is a flavonoid found in various plant species, most notably in spinach (*Spinacia oleracea*) from which it derives its name.^[1] Flavonoids are a diverse group of polyphenolic compounds recognized for their antioxidant, anti-inflammatory, and other health-promoting benefits. **Spinacetin**'s unique structural characteristics contribute to its distinct biological activities, making it a compound of interest for further investigation and potential therapeutic application.

Discovery and History

While **spinacetin** has been identified as a constituent of spinach and other plants, a definitive historical account of its initial isolation and characterization remains to be fully elucidated in contemporary scientific literature. It is widely acknowledged to be one of the key flavonoids present in *Spinacia oleracea*.^{[1][2]} Further research into historical phytochemical analyses of spinach from the mid-20th century may provide more specific details regarding its original discovery.

Biological Activity and Signaling Pathways

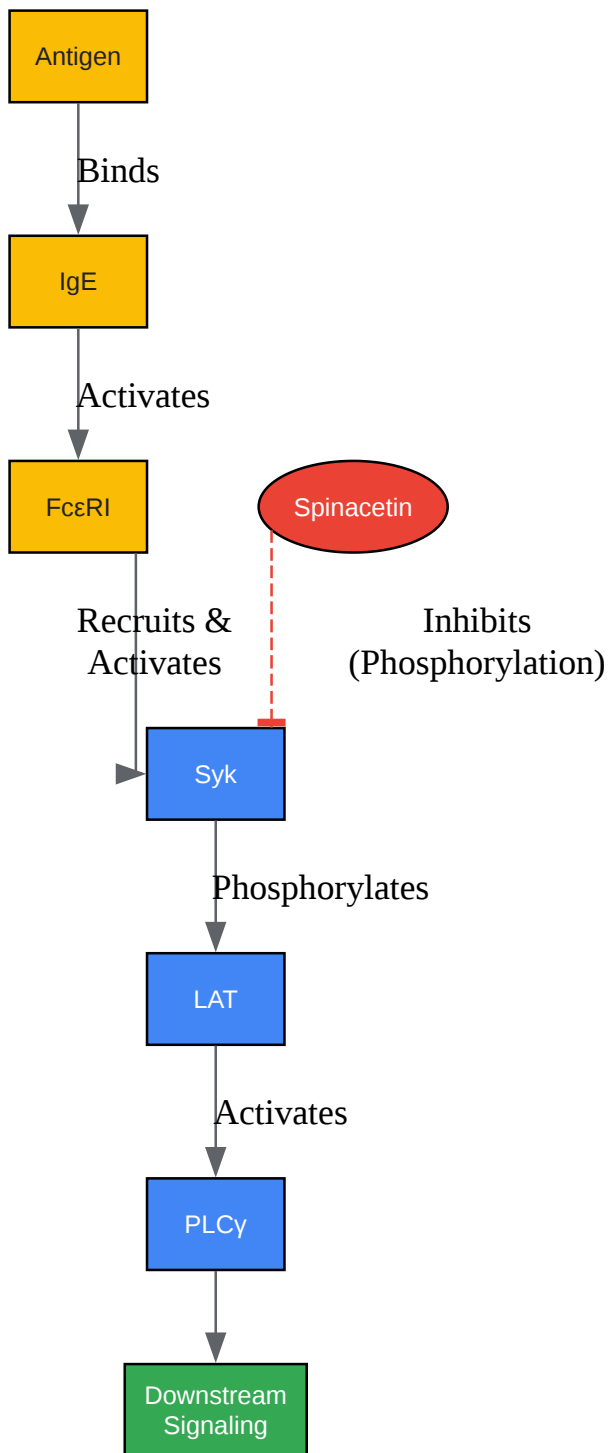
Spinacetin has demonstrated significant anti-inflammatory activity, primarily through the modulation of key signaling cascades involved in the inflammatory response.

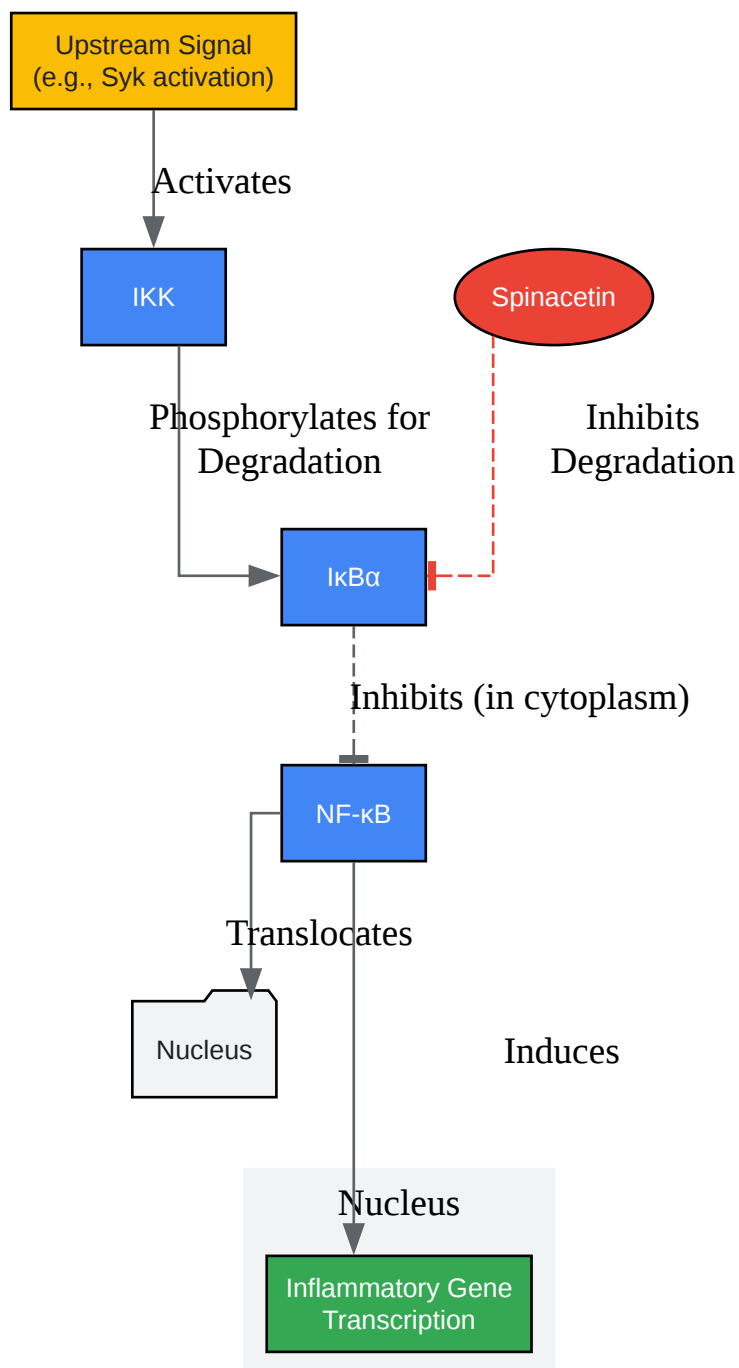
Inhibition of Mast Cell Activation

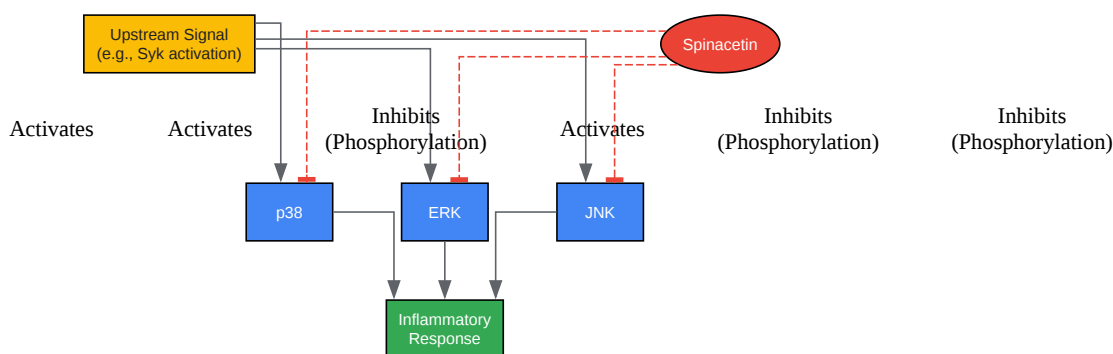
Spinacetin has been shown to suppress the activation of mast cells, which are critical mediators of allergic and inflammatory responses.^[3] It inhibits the release of histamine and other inflammatory mediators, such as leukotriene C4 (LTC4) and interleukin-6 (IL-6), from activated mast cells.^[3]

Modulation of Syk Signaling Pathway

A primary mechanism of **spinacetin**'s anti-inflammatory action is its inhibition of the Spleen tyrosine kinase (Syk) signaling pathway.^[3] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling cascade initiated by the aggregation of the high-affinity IgE receptor (FcεRI) on the surface of mast cells. **Spinacetin** has been observed to inhibit the phosphorylation of Syk, thereby downregulating the entire downstream signaling cascade.^{[3][4]}







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